molecular formula C6H10O B1614703 4-methylpent-3-enal CAS No. 5362-50-5

4-methylpent-3-enal

Cat. No.: B1614703
CAS No.: 5362-50-5
M. Wt: 98.14 g/mol
InChI Key: PQTHXJVFTDWEEE-UHFFFAOYSA-N
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Description

4-methylpent-3-enal is an organic compound with the molecular formula C6H10O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct structure, which includes a double bond and a methyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methylpent-3-enal can be synthesized through various methods, including the aldol condensation of acetaldehyde and isobutyraldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, this compound is produced using similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 4-methylpent-3-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-methylpent-3-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methylpent-3-enal involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group. This interaction can lead to the formation of various adducts and intermediates, depending on the reaction conditions and the nature of the nucleophile. The compound’s double bond also allows it to participate in addition reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Uniqueness: 4-methylpent-3-enal is unique due to its combination of an aldehyde functional group, a double bond, and a methyl group. This combination provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methylpent-3-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTHXJVFTDWEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201861
Record name 4-Methyl-3-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5362-50-5
Record name 4-Methyl-3-pentenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005362505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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